



Application Notes and Protocols: N,N'Substituted Oxamides in the Ullmann-Goldberg Reaction

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The Ullmann-Goldberg reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-nitrogen bonds through a copper-catalyzed cross-coupling of aryl halides with amine-containing compounds.[1][2] This reaction has seen significant advancements from its classical origins, which often required harsh conditions, including high temperatures and stoichiometric amounts of copper.[1] The introduction of chelating ligands has enabled these transformations under milder conditions with catalytic amounts of copper, thereby expanding the substrate scope and improving reaction yields.

N,N'-substituted **oxamide**s have emerged as a versatile class of compounds within the realm of the Ullmann-Goldberg reaction, playing a dual role as both highly effective ligands and as substrates for N,N'-diarylation. Their unique structural features and coordination properties have led to the development of robust and efficient catalytic systems for the synthesis of a wide array of N-arylated compounds, which are pivotal structural motifs in medicinal chemistry and materials science. This document provides detailed application notes and experimental protocols for the utilization of N,N'-substituted **oxamide**s in the Ullmann-Goldberg reaction.

Application Notes



N,N'-Substituted Oxamides as Ligands

A significant application of N,N'-substituted **oxamide**s is their use as ligands to promote copper-catalyzed cross-coupling reactions. Oxalic diamides have been identified as a powerful class of ligands for the Cul-catalyzed amination of less reactive (hetero)aryl chlorides.[3][4]

Key Advantages:

- Enhanced Reactivity: Oxalamide ligands have been shown to be highly effective in promoting the coupling of challenging substrates, such as (hetero)aryl chlorides, which are often less reactive in traditional Ullmann-Goldberg reactions.[3]
- Broad Substrate Scope: These ligands facilitate the N-arylation of a wide variety of amines, including primary and secondary amines, with good to excellent yields.[3]
- Mild Reaction Conditions: The use of oxalamide ligands can enable reactions to proceed at lower temperatures compared to classical Ullmann conditions.[5]
- Accessibility and Tunability: Oxalamide ligands are readily synthesized from inexpensive and commercially available starting materials, such as oxalyl chloride or ethyl chlorooxalate.[6]
 Their modular nature allows for easy tuning of steric and electronic properties to optimize catalytic activity for specific substrates.

Bis(N-aryl) substituted oxalamides have been found to be superior ligands compared to N-aryl-N'-alkyl or bis(N-alkyl) substituted oxalamides, highlighting the importance of the electronic and steric properties of the aromatic rings within the ligand structure for their efficiency.[3] One notable example is N1-(2,6-Dimethylphenyl)-N2-(pyridin-2-ylmethyl)oxalamide (DMPPO), which has proven to be a highly effective ligand for the copper-catalyzed coupling of terminal alkynes with (hetero)aryl halides.[7]

N,N'-Substituted Oxamides as Reactants

While their role as ligands is well-documented, N,N'-substituted **oxamide**s can also serve as substrates in the Ullmann-Goldberg reaction to produce N,N'-diaryl **oxamide**s. This transformation is valuable for the synthesis of molecules with applications in medicinal chemistry and materials science. The general principles of the copper-catalyzed N-arylation of amides are applicable to **oxamide**s.



Reaction Principle:

The N,N'-diarylation of an **oxamide** involves the coupling of both N-H bonds of the **oxamide** with an aryl halide in the presence of a copper catalyst, a ligand, and a base. The reaction proceeds through a catalytic cycle involving the formation of a copper-amidate complex.[8]

Experimental Protocols Protocol 1: Synthesis of an N,N'-Disubstituted Oxamide Ligand

This protocol describes the synthesis of a representative N,N'-disubstituted **oxamide** ligand, which can be adapted for the preparation of a variety of analogous ligands.

Synthesis of N1-(2,6-Dimethylphenyl)-N2-(pyridin-2-ylmethyl)oxalamide (DMPPO)[7]

Materials:

- Oxalyl chloride
- 2,6-Dimethylaniline
- 2-(Aminomethyl)pyridine
- Triethylamine
- Dichloromethane (DCM)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate
- Silica gel for column chromatography

Procedure:



- To a solution of 2,6-dimethylaniline (1.0 equiv) and triethylamine (1.2 equiv) in DCM at 0 °C, add a solution of oxalyl chloride (1.1 equiv) in DCM dropwise.
- Stir the reaction mixture at 0 °C for 1 hour.
- Add 2-(aminomethyl)pyridine (1.0 equiv) to the reaction mixture and allow it to warm to room temperature.
- Stir the reaction for an additional 12 hours.
- Quench the reaction with saturated sodium bicarbonate solution and extract the aqueous layer with DCM (3 x 50 mL).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography to afford the desired N1-(2,6-Dimethylphenyl)-N2-(pyridin-2-ylmethyl)oxalamide (DMPPO).

Protocol 2: Ullmann-Goldberg N,N'-Diarylation of an Oxamide

This protocol provides a general procedure for the copper-catalyzed N,N'-diarylation of a simple N,N'-disubstituted **oxamide**. The conditions are adapted from general protocols for the N-arylation of amides.

Synthesis of N,N'-Di(p-tolyl)**oxamide**

Materials:

- N,N'-Dimethyloxamide
- 4-lodotoluene
- Copper(I) iodide (CuI)
- N,N'-Dimethylethylenediamine (DMEDA) (as ligand)



- Potassium phosphate (K₃PO₄)
- Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- Argon (or other inert gas)
- Ethyl acetate
- Water
- Brine
- Anhydrous sodium sulfate
- Silica gel for column chromatography

Procedure:

- To a dry Schlenk flask, add N,N'-dimethyloxamide (1.0 mmol, 1.0 equiv), 4-iodotoluene (2.2 mmol, 2.2 equiv), Cul (0.1 mmol, 10 mol%), and K₃PO₄ (4.0 mmol, 4.0 equiv).
- Evacuate the flask and backfill with argon three times.
- Add anhydrous DMF (or DMSO) (5 mL) and DMEDA (0.2 mmol, 20 mol%) via syringe.
- Heat the reaction mixture to 110-120 °C and stir for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.
- After completion, cool the reaction mixture to room temperature and quench with water.
- Extract the aqueous layer with ethyl acetate (3 x 20 mL).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography to yield N,N'-di(p-tolyl)oxamide.



Data Presentation

Table 1: Representative N,N'-Disubstituted Oxalamides

as Ligands in Cu-Catalyzed Amination[3]

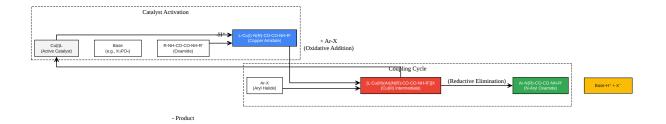
Entry	Aryl Chloride	Amine	Ligand	Yield (%)
1	4-Chlorotoluene	Aniline	N,N'-Bis(2,4,6- trimethylphenyl)o xalamide	95
2	4-Chloroanisole	Morpholine	N,N'-Bis(2,4,6- trimethylphenyl)o xalamide	92
3	2-Chloropyridine	Benzylamine	N,N'-Bis(2,4,6- trimethylphenyl)o xalamide	85
4	4- Chlorobenzonitril e	n-Hexylamine	N,N'-Bis(2,4,6- trimethylphenyl)o xalamide	88

Table 2: Substrate Scope for the N,N'-Diarylation of an Oxamide (Hypothetical Data Based on General Amide Arylation)



Entry	Oxamide	Aryl Halide	Product	Yield (%)
1	N,N'- Dimethyloxamide	4-lodoanisole	N,N'-Bis(4- methoxyphenyl)o xamide	85
2	N,N'- Diethyloxamide	1-lodo-4- (trifluoromethyl)b enzene	N,N'-Bis(4- (trifluoromethyl)p henyl)oxamide	78
3	N,N'- Dibenzyloxamide	3- lodobromobenze ne	N,N'-Bis(3- bromophenyl)oxa mide	82
4	Oxalanilide	2-Iodothiophene	N,N'- Bis(thiophen-2- yl)oxamide	75

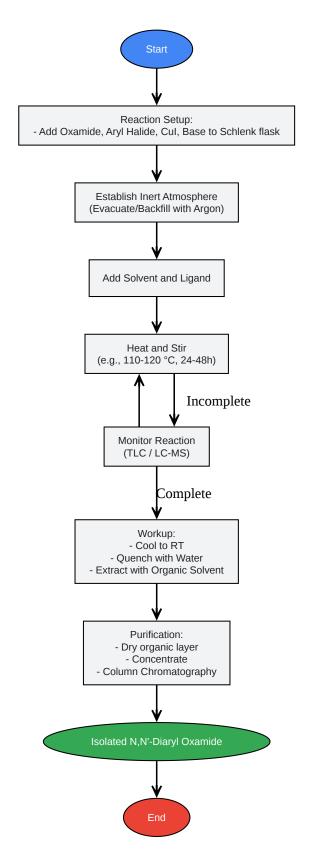
Visualizations



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Caption: Proposed catalytic cycle for the Ullmann-Goldberg N-arylation of an N,N'-substituted **oxamide**.





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Caption: General experimental workflow for the Ullmann-Goldberg diarylation of an N,N'-substituted **oxamide**.

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